Methyl 2-(4-(2-hydroxyethoxy)phenyl)acetate
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Overview
Description
Methyl 2-(4-(2-hydroxyethoxy)phenyl)acetate is an organic compound with the molecular formula C11H14O4. It is a colorless liquid that is slightly soluble in water but soluble in most organic solvents. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(2-hydroxyethoxy)phenyl)acetate typically involves the reaction of 4-(2-hydroxyethoxy)benzaldehyde with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(2-hydroxyethoxy)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters
Scientific Research Applications
Methyl 2-(4-(2-hydroxyethoxy)phenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(4-(2-hydroxyethoxy)phenyl)acetate involves its interaction with specific molecular targets and pathways. For instance, in photopolymerization processes, the compound acts as a photoinitiator, absorbing light and generating reactive species that initiate polymerization. This process involves the cleavage of chemical bonds and the formation of free radicals, which then propagate the polymerization reaction .
Comparison with Similar Compounds
Similar Compounds
Methyl phenylacetate: An ester of phenylacetic acid, used in the flavor and fragrance industry.
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: A photoinitiator used in polymerization reactions
Uniqueness
Methyl 2-(4-(2-hydroxyethoxy)phenyl)acetate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its hydroxyethoxy group provides additional reactivity and versatility compared to similar compounds .
Properties
IUPAC Name |
methyl 2-[4-(2-hydroxyethoxy)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-11(13)8-9-2-4-10(5-3-9)15-7-6-12/h2-5,12H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZAWWFHOHARLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700137 |
Source
|
Record name | Methyl [4-(2-hydroxyethoxy)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42058-67-3 |
Source
|
Record name | Methyl [4-(2-hydroxyethoxy)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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